molecular formula C13H21NO5 B2581943 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid CAS No. 2137844-54-1

2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid

Cat. No.: B2581943
CAS No.: 2137844-54-1
M. Wt: 271.313
InChI Key: UAHRSRFBWCNQER-UHFFFAOYSA-N
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Description

2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[34]octan-7-yl}acetic acid is a complex organic compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the ring closure.

    Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and for designing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact selectively with its targets. The spirocyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-7-yl}acetic acid
  • 2-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[3.4]octan-7-yl}acetic acid

Uniqueness

Compared to similar compounds, 2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid is unique due to the presence of an oxygen atom within the spirocyclic ring. This oxygen atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-13(7-14)5-9(18-8-13)4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRSRFBWCNQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137844-54-1
Record name 2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid
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